molecular formula C19H19Cl2NO4S B12129403 N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12129403
M. Wt: 428.3 g/mol
InChI Key: FCVVMBKIRWDZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:

    N-(4-chlorobenzyl): This part of the compound contains a benzyl group (C₆H₅CH₂-) substituted with a chlorine atom (Cl).

    2-(2-chlorophenoxy): Here, we have a phenoxy group (C₆H₅O-) substituted with a chlorine atom (Cl) at the 2-position.

    N-(1,1-dioxidotetrahydrothiophen-3-yl): This segment includes a tetrahydrothiophene ring with a carbonyl group (C=O) at the 1-position and a sulfur atom (S) at the 3-position.

    acetamide: The compound terminates with an acetamide group (CH₃CONH₂).

Preparation Methods

The synthesis of N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves several steps

    Benzyl Chloride Derivative Formation: Start by reacting 4-chlorobenzyl chloride with 2-chlorophenol to form the benzyl chloride derivative.

    Thiophene Ring Formation: Next, react the benzyl chloride derivative with tetrahydrothiophene in the presence of a base to form the thiophene ring.

    Acetamide Group Addition: Finally, introduce the acetamide group using acetic anhydride or acetyl chloride.

Chemical Reactions Analysis

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions.

    Reagents and Conditions: Common reagents include bases (e.g., NaOH), acetic anhydride, and thionyl chloride.

    Major Products: The major products depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Research: Used as a building block in organic synthesis.

    Industry: May have applications in materials science or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an area of research. it likely interacts with specific molecular targets or pathways due to its diverse functional groups.

Properties

Molecular Formula

C19H19Cl2NO4S

Molecular Weight

428.3 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H19Cl2NO4S/c20-15-7-5-14(6-8-15)11-22(16-9-10-27(24,25)13-16)19(23)12-26-18-4-2-1-3-17(18)21/h1-8,16H,9-13H2

InChI Key

FCVVMBKIRWDZIR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.